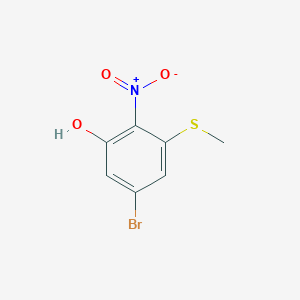
5-Bromo-3-(methylsulfanyl)-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(methylsulfanyl)-2-nitrophenol is an organic compound with a unique structure that includes a bromine atom, a methylsulfanyl group, and a nitro group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(methylsulfanyl)-2-nitrophenol typically involves the bromination of 3-(methylsulfanyl)-2-nitrophenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(methylsulfanyl)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: 5-Bromo-3-(methylsulfinyl)-2-nitrophenol, 5-Bromo-3-(methylsulfonyl)-2-nitrophenol.
Reduction: 5-Bromo-3-(methylsulfanyl)-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-3-(methylsulfanyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be employed in various organic reactions to introduce functional groups.
Biology: Potential use in the development of biologically active compounds. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Research into its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. It may serve as a precursor for dyes, pigments, or other industrial products.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(methylsulfanyl)-2-nitrophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, methylsulfanyl, and nitro groups can influence its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-3-methoxysalicylidene-2-furfurylamine: Similar structure with a methoxy group instead of a methylsulfanyl group.
3-Nitrosalicylidene-2-furfurylamine: Contains a nitro group and a furfurylamine moiety.
5-Bromo-3-fluoro-2-methylsulfanyl-pyridine: Similar structure with a pyridine ring and a fluoro group.
Uniqueness
5-Bromo-3-(methylsulfanyl)-2-nitrophenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the nitro group can be reduced to an amino group, providing versatility in synthetic applications.
This compound’s distinct structure and reactivity make it a valuable tool in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H6BrNO3S |
|---|---|
Poids moléculaire |
264.10 g/mol |
Nom IUPAC |
5-bromo-3-methylsulfanyl-2-nitrophenol |
InChI |
InChI=1S/C7H6BrNO3S/c1-13-6-3-4(8)2-5(10)7(6)9(11)12/h2-3,10H,1H3 |
Clé InChI |
YQCSKAJPHQUHGI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=CC(=C1[N+](=O)[O-])O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
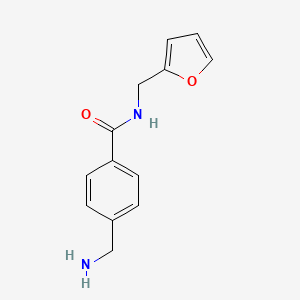
amino}-3-oxopentanoate](/img/structure/B13548102.png)
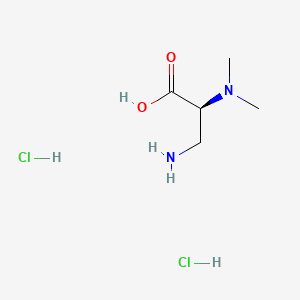
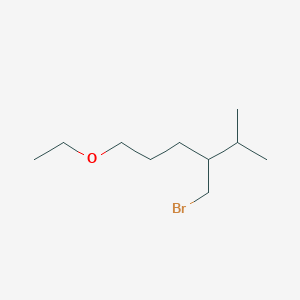
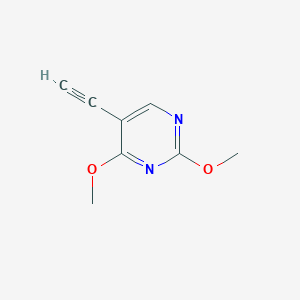

![(3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13548136.png)
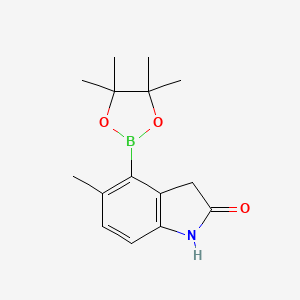
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
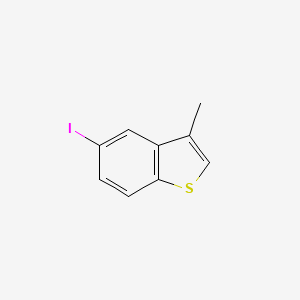
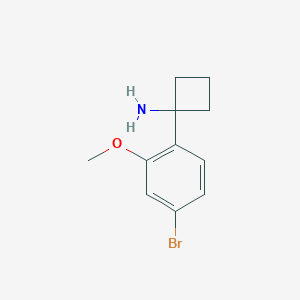
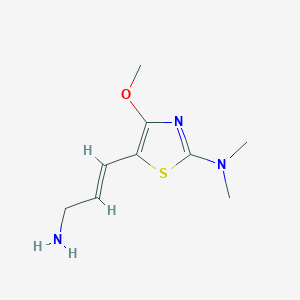
![2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B13548185.png)
